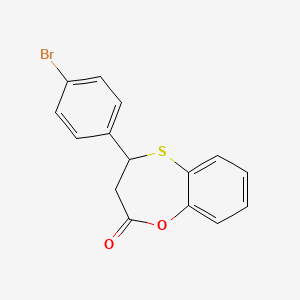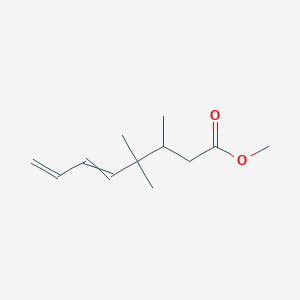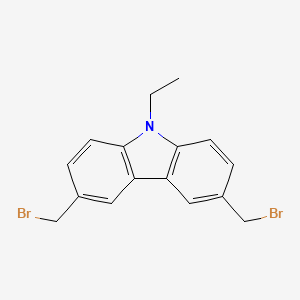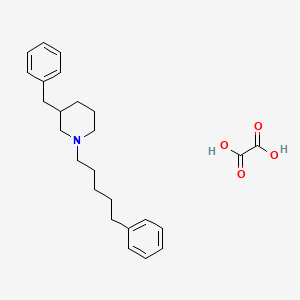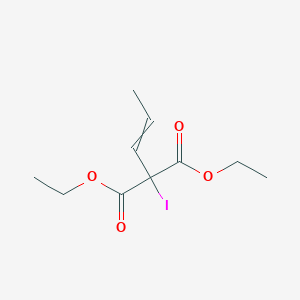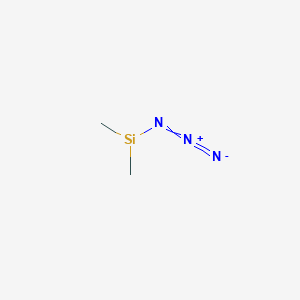
CID 78061294
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(dimethyl)silane is an organosilicon compound with the molecular formula (CH₃)₂SiN₃. It is a colorless, volatile liquid that is used as a reagent in organic synthesis. The azido group (N₃) attached to the silicon atom makes it a versatile compound for various chemical reactions, particularly in the formation of nitrogen-containing compounds.
Méthodes De Préparation
Azido(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chlorodimethylsilane with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
[ (CH₃)₂SiCl + NaN₃ \rightarrow (CH₃)₂SiN₃ + NaCl ]
This method is straightforward and typically carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
Azido(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles. For example, it can react with primary and secondary alkyl halides to form alkyl azides.
Reduction Reactions: Azido(dimethyl)silane can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, alkyl halides, and reducing agents like LiAlH₄. The major products formed from these reactions are alkyl azides, primary amines, and triazoles.
Applications De Recherche Scientifique
Azido(dimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines. It is also used in click chemistry for the formation of stable triazole linkages.
Biology: In biological research, azido(dimethyl)silane is used for labeling biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Azido(dimethyl)silane is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of azido(dimethyl)silane involves the reactivity of the azido group. In substitution reactions, the azido group acts as a nucleophile, attacking electrophilic centers. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism.
Comparaison Avec Des Composés Similaires
Azido(dimethyl)silane can be compared with other azido-containing silanes, such as azidotrimethylsilane and azidomethylsilane. These compounds share similar reactivity due to the presence of the azido group but differ in their silicon-containing substituents. For example:
Azidotrimethylsilane: (CH₃)₃SiN₃
Azidomethylsilane: (CH₃)Si(N₃)₂
Azido(dimethyl)silane is unique in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C2H6N3Si |
|---|---|
Poids moléculaire |
100.17 g/mol |
InChI |
InChI=1S/C2H6N3Si/c1-6(2)5-4-3/h1-2H3 |
Clé InChI |
VHCNHZUEZGDULP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


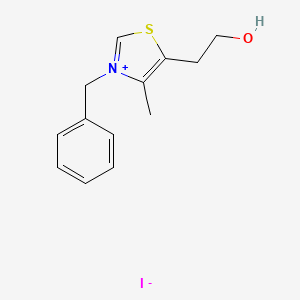

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
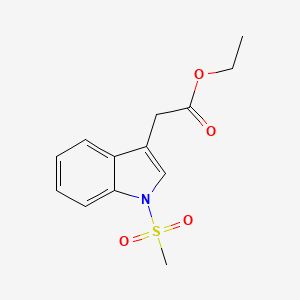

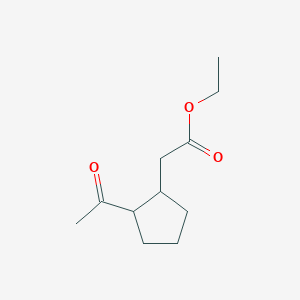
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

